2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The compound 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid is systematically named according to IUPAC rules. Its molecular formula is C₁₁H₁₃NO₄ , with a molecular weight of 223.23 g/mol . The parent structure consists of a bicyclic isoindole system (hexahydro-isoindole) fused to a propionic acid moiety.
Key nomenclatural features :
- Core structure : The isoindole ring system is partially hydrogenated (hexahydro), with two oxo groups at positions 1 and 3.
- Substituents : A propionic acid group is attached at position 2 of the isoindole.
- Stereochemistry : The bicyclic system introduces stereogenic centers at positions 3a, 4, 7, and 7a. However, the compound’s stereochemistry is not explicitly defined in its IUPAC name, suggesting it may exist as a racemic mixture or require further stereochemical descriptors in specialized contexts.
Isomeric considerations :
- Enantiomers : Potential stereoisomerism arises from the bicyclic framework, though the compound is often reported as a single enantiomer (e.g., (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid).
- Tautomerism : The dioxo groups (C=O) are fixed in their positions, precluding tautomeric equilibria.
Table 1: Key Identifiers and Synonyms
Molecular Geometry and Conformational Analysis
The molecular geometry is determined by the bicyclic isoindole core and the propionic acid side chain.
Core structural features :
- Phthalimide-like system : The 1,3-dioxo groups create a planar phthalimide fragment, with C=O bonds aligned perpendicularly to the bicyclic ring.
- Hexahydro-isoindole : The partially saturated bicyclic system adopts a chair-like conformation, with axial and equatorial substituents influencing steric interactions.
Conformational analysis :
- Propanoic acid side chain : The C–C–O bond angles in the side chain are constrained by intramolecular hydrogen bonding (e.g., O–H···O interactions between the carboxylic acid and carbonyl groups).
- Dihedral angles :
Table 2: Bond Angles and Dihedral Angles (Crystallographic Data)
| Parameter | Value (°) | Source |
|---|---|---|
| C=O (phthalimide) | 180 | |
| Dihedral angle (ring vs. side chain) | 66.4 | |
| C–C–O (side chain) | 109.5 |
X-ray Crystallographic Studies and Solid-State Packing
X-ray diffraction studies reveal critical insights into the compound’s solid-state behavior.
Crystallographic data :
Molecular packing :
- Hydrogen-bonding networks : Infinite one-dimensional polymeric chains form via intermolecular O–H···O bonds between the carboxylic acid and carbonyl groups.
- π–π interactions : Weak C=O···π interactions stabilize the crystal lattice, with distances of ~3.5 Å between carbonyl groups and aromatic rings.
- Supramolecular motifs : Centrosymmetric dimers (R²₂(8) graph-set notation) are observed in related structures, mediated by strong O–H···O bonds.
Table 3: Solid-State Interactions
| Interaction Type | Distance (Å) | Energy Contribution |
|---|---|---|
| O–H···O (hydrogen bond) | 1.85–2.05 | Dominant |
| C=O···π (π interaction) | 3.5–4.0 | Weak |
| Van der Waals contacts | 3.0–4.0 | Stabilizing |
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-3,6-8H,4-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZGDMUZNFVTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2CC=CCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid typically involves the reaction of phthalic anhydride with amino acids under controlled conditions. The reaction proceeds through the formation of an intermediate imide, which is subsequently hydrolyzed to yield the desired product. Common reaction conditions include the use of organic solvents such as dichloromethane or toluene, and the reaction is often carried out at elevated temperatures to facilitate the formation of the imide intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated control systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Isoindole Core
Aryl-Substituted Derivatives
3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide () :
- Key Differences : Incorporates a benzenesulfonamide group instead of propionic acid.
- Biological Activity : Exhibits COX-1/2 inhibitory activity (IC₅₀ values: COX-1 = 0.24 µM, COX-2 = 0.18 µM) and anti-inflammatory effects, suggesting enhanced target specificity compared to the parent compound .
- Physical Properties : Melting point = 159–161°C; IR peaks at 1773 cm⁻¹ (C=O stretch) .
- 2-((4-Methoxyphenyl)amino)-2-oxoethyl derivatives (): Example: Compound 3b (C23H27O6N2Cl) has a methoxy-substituted phenyl group, increasing hydrophobicity (logP = 2.58). Activity: Lower cytotoxicity (IC₅₀ > 100 µM in cancer cell lines) but improved solubility in polar solvents .
Ester-Linked Derivatives
- 2-Oxo-2-(phenylamino)ethyl derivatives (): Example: Compound 3d (C22H25O5N2ClNa) includes a phenylaminoethyl ester group. Synthesis: Achieved via Methods B/C/F with 78% yield, compared to 91% for chlorophenyl analogs like 3c . Stability: Susceptible to hydrolysis under acidic conditions due to the ester linkage .
Modifications to the Bicyclic Ring System
Epoxy and Methano-Bridged Analogs
- 3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)propanoic acid (): Structural Feature: Contains an epoxy bridge (4,7-epoxy) instead of a simple fused ring. Applications: Used in polymer synthesis (e.g., functionalized bicyclic carbonates) due to enhanced rigidity . Physical Data: Molecular weight = 235.24 g/mol; MDL = MFCD11101150 .
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid (): Modification: Methano bridge (4,7-methano) and branched alkyl chain. Bioactivity: Shows improved blood-brain barrier penetration in neurokinin receptor antagonists . Synthesis Yield: 54% via DCC-mediated coupling .
Functional Group Additions
Imidazole and Halogen-Substituted Derivatives
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid (): Feature: Imidazole ring introduces hydrogen-bonding capability. Applications: Potential use in enzyme inhibition studies (e.g., histone deacetylases) .
4-Bromo-N-((3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzamide () :
Comparative Data Tables
Table 1: Physicochemical Properties
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 3c ) enhance cytotoxicity but reduce solubility .
- Ring Rigidity: Epoxy and methano bridges improve thermal stability in polymers but may limit conformational flexibility in biological targets .
- Stereochemical Impact : Derivatives with defined stereocenters (e.g., 3aR,4S,7R,7aS in ) show higher enantioselectivity in receptor binding .
Biological Activity
The compound 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid is a member of the isoindole family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a dioxo isoindole moiety attached to a propionic acid group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 303.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | Not available |
Anti-inflammatory Effects
A study evaluating similar isoindole derivatives revealed significant anti-inflammatory properties. Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).
Table 2: Cytokine Inhibition Data
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 44% | 38% |
| Compound B | 65% | 50% |
| Compound C | 79% | 60% |
The proposed mechanism for the anti-inflammatory effects involves modulation of immune responses. Specifically, derivatives have been shown to reduce the production of pro-inflammatory cytokines while enhancing the release of anti-inflammatory cytokines like IL-10. This dual action suggests potential therapeutic applications in inflammatory diseases.
Study 1: Evaluation of Isoindole Derivatives
In a recent study, various isoindole derivatives were synthesized and tested for biological activity. The results indicated that compounds structurally similar to this compound exhibited significant inhibition of cytokine release in stimulated PBMC cultures. The most effective compounds showed up to 79% inhibition of TNF-α at higher concentrations.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of isoindole derivatives against several bacterial strains. While specific data for this compound was not available, related compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the established synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-propionic acid, and how can reaction efficiency be optimized?
The compound is synthesized via coupling reactions between propionic acid derivatives and isoindole-1,3-dione precursors. A common approach involves activating the carboxylic acid group (e.g., via mixed anhydrides or coupling agents like DCC) to facilitate amide bond formation with the isoindole moiety. Reaction optimization includes monitoring by thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., DMF or THF) to improve yield. Purification typically uses column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The -NMR spectrum should show signals for the hexahydro-isoindole protons (δ 1.5–3.0 ppm, multiplet) and the propionic acid side chain (δ 2.5–3.2 ppm). The -NMR will highlight carbonyl carbons (δ 165–175 ppm) and the isoindole ring carbons.
- IR : Strong absorbance near 1700–1750 cm confirms the presence of carbonyl groups (dioxoisoindole and carboxylic acid).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns consistent with the phthalimide core .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While direct toxicity data for this compound is limited, structurally similar phthalimides require precautions against inhalation and skin contact. Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers. In case of exposure, rinse thoroughly with water and consult safety protocols for carboxylic acid derivatives .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, particularly its biodegradation pathways?
Adopt a tiered approach:
- Lab-scale studies : Use OECD 301B (Ready Biodegradability) tests in aqueous media with activated sludge. Monitor degradation via HPLC or LC-MS to identify metabolites.
- Field studies : Apply isotope-labeled compound (- or -tagged) in soil/water systems to track distribution and transformation products.
- Computational modeling : Predict half-life using EPI Suite or SPARC, incorporating experimental data on hydrolysis rates and photolysis .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC values in enzyme assays)?
- Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
- Control standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme purity.
- Data normalization : Use internal standards (e.g., reference inhibitors) to correct for batch-to-batch variability.
- Meta-analysis : Compare datasets across studies while accounting for differences in cell lines or assay protocols .
Q. How can researchers leverage this compound’s phthalimide core to design targeted probes for studying protein-ligand interactions?
- Functionalization : Introduce click chemistry handles (e.g., alkyne or azide groups) at the propionic acid side chain for bioconjugation.
- Activity-based protein profiling (ABPP) : Couple the compound to a fluorophore or affinity tag (e.g., biotin) to isolate binding partners via pull-down assays.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases or proteases) to resolve binding modes at atomic resolution .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC and Hill slope.
- ANOVA with post-hoc tests : Compare treatment groups in multi-concentration experiments (e.g., LC in Daphnia magna assays).
- Principal Component Analysis (PCA) : Identify correlations between toxicity endpoints (e.g., oxidative stress markers and apoptosis) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
